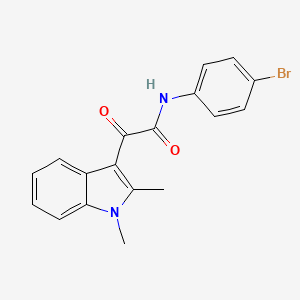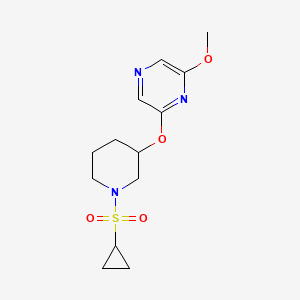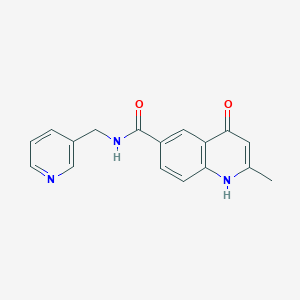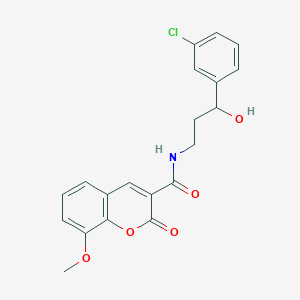
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group (-CONH2), a chlorophenyl group (a benzene ring with a chlorine atom), a hydroxypropyl group (-CH2-CHOH-CH3), a methoxy group (-OCH3), and a chromene group (a fused ring structure containing a benzene ring and a heterocyclic pyran ring). These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the chromene group, in particular, would introduce a degree of rigidity into the molecule, potentially affecting its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine, while the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the presence of the nonpolar benzene rings could increase its solubility in nonpolar solvents .Scientific Research Applications
Molecular Structure and Polymorphism
The compound exhibits fascinating crystalline structures and polymorphism. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and a related derivative demonstrate different polymorphs crystallizing in distinct space groups. These structures show anti-rotamer conformations about the C-N bond, with the amide O atom being either trans- or cis-related to the pyran ring's O atom. Such structural versatility indicates potential for diverse scientific applications, including material science and pharmaceutical formulation studies (Reis et al., 2013).
Molecular Probes for Hydroxyl Radicals
A novel application in detecting hydroxyl radicals involves synthesizing derivatives like N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide. These compounds act as DNA-binding, fluorescent indicators for hydroxyl radicals, showcasing their potential in biochemical assays and oxidative stress research. This application emphasizes the compound's utility in studying biological and chemical processes involving reactive oxygen species (Singh et al., 2008).
Optically Active Polyamides
Research into optically active polyamides derived from L-tartaric acid presents another intriguing application. These polyamides, containing methoxy groups stereoregularly attached to the diacid repeating unit, display significant optical activity. Such materials could find applications in optoelectronics, chiral separation technologies, and as components in optical devices (Bou et al., 1993).
Fluorescent Properties and Synthesis of Benzo[c]coumarin Carboxylic Acids
The synthesis and fluorescent properties of benzo[c]coumarin carboxylic acids and their derivatives have been explored. Such compounds possess excellent fluorescence in both solution and solid states due to their large conjugated systems and various hydrogen bonds. This highlights their potential in developing fluorescent materials for optical sensors, bioimaging, and molecular recognition (Shi et al., 2017).
Antimicrobial Agents
Some derivatives, like those combining quinazolinone and thiazolidinone, have been synthesized and evaluated for their antimicrobial activity against a range of pathogens. These studies contribute to the search for new antimicrobial agents, highlighting the compound's relevance in medicinal chemistry and pharmacology (Desai et al., 2011).
Future Directions
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-7-3-5-13-11-15(20(25)27-18(13)17)19(24)22-9-8-16(23)12-4-2-6-14(21)10-12/h2-7,10-11,16,23H,8-9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGCSKSAKJOAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC(C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methylisoxazol-3-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2673702.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2673703.png)
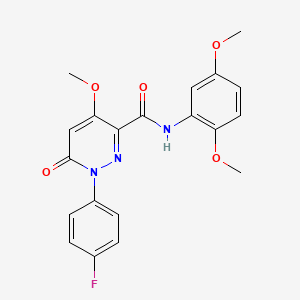
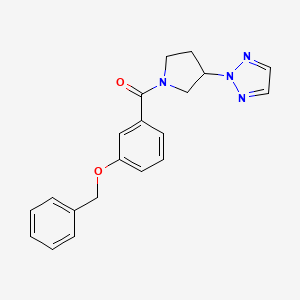
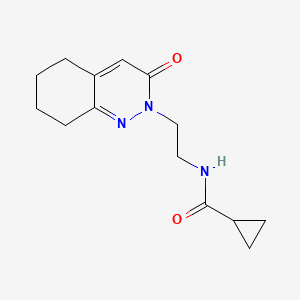
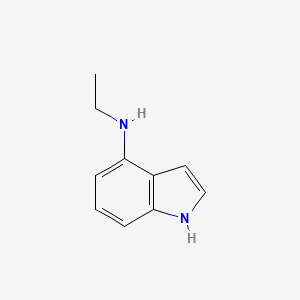
![2-Hydrazinyl-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2673712.png)
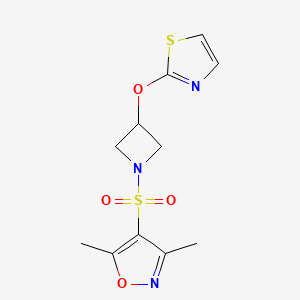

![2-Chloro-N-(1H-indol-7-ylmethyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2673717.png)

